2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether is a complex organic compound characterized by the presence of chlorobenzyl, trifluoromethylphenyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include chlorobenzyl chloride, trifluoromethylphenyl thiol, and pyrimidinyl methyl ether. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether include other sulfanyl-substituted pyrimidines and benzyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its combination of chlorobenzyl, trifluoromethylphenyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2OS2/c1-26-16-10-24-18(27-11-12-5-7-14(20)8-6-12)25-17(16)28-15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POABJRPSHOEHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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